molecular formula C8H12O2 B2731078 5-Oxaspiro[2.5]octane-2-carbaldehyde CAS No. 1784642-23-4

5-Oxaspiro[2.5]octane-2-carbaldehyde

Cat. No. B2731078
CAS RN: 1784642-23-4
M. Wt: 140.182
InChI Key: ITZWZKPEAUCSCB-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]octane-2-carbaldehyde is a derivative of oxaspiro[2.5]octane . It is used in the treatment of various disorders and conditions, such as overweight and obesity . The molecular formula of this compound is C8H12O2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H12O2 . The InChI code for this compound is 1S/C8H12O2/c9-6-7-5-8(7)1-3-10-4-2-8/h6-7H,1-5H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 140.182 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Drug Discovery

5-Oxaspiro[2.5]octane-2-carbaldehyde and its derivatives are integral in the synthesis of novel compounds for drug discovery. Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes designed as multifunctional and structurally diverse modules for drug discovery, highlighting the compound's role in creating new therapeutic agents. This approach also includes enantioselective synthesis, indicating its potential in developing drugs with specific activity profiles Li, Rogers-Evans, & Carreira, 2013.

Enzymatic Reactivity and Stereochemistry

The compound's stereochemistry is crucial in biological activity, as demonstrated by Weijers et al. (2007), who investigated the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. Their study underscores the significance of stereochemistry in the biological effectiveness of spiroepoxides, suggesting potential applications in enzyme-based detoxification or biocatalysis processes Weijers, Könst, Franssen, & Sudhölter, 2007.

Catalytic Oxidation

Iwahama et al. (2000) developed a highly efficient catalytic oxidation of alcohols to carbonyl compounds using N-hydroxyphthalimide combined with a Co species, leveraging molecular oxygen. This method, applicable to this compound derivatives, illustrates the compound's utility in green chemistry applications, enabling the efficient synthesis of key intermediates for pharmaceuticals and fine chemicals Iwahama et al., 2000.

Structural and Conformational Analysis

Montalvo-González and Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy. Their work provides insights into the preferred conformations and relative configurations, which are vital for designing compounds with desired physical and chemical properties Montalvo-González & Ariza-Castolo, 2012.

Inhibition Performance in Material Science

Chafiq et al. (2020) explored the inhibition performances of spirocyclopropane derivatives, related to this compound, for mild steel protection in HCl. Their study highlights the potential of these compounds in corrosion inhibition, offering an environmentally friendly alternative to traditional inhibitors. This research not only contributes to material science but also opens avenues for developing new protective agents in industrial applications Chafiq et al., 2020.

Safety and Hazards

The safety information for 5-Oxaspiro[2.5]octane-2-carbaldehyde indicates that it is potentially dangerous. The hazard statements include H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

5-oxaspiro[2.5]octane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-7-4-8(7)2-1-3-10-6-8/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWZKPEAUCSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C=O)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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